molecular formula C9H10BrF3N2O B6165733 4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 1260667-53-5

4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6165733
CAS No.: 1260667-53-5
M. Wt: 299.1
InChI Key:
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Description

4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 4, an oxan-2-yl group at position 1, and a trifluoromethyl group at position 3. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-(trifluoromethyl)-1H-pyrazole with oxan-2-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride, potassium carbonate, and cesium carbonate.

    Oxidation Reactions: The oxan-2-yl group can be oxidized to form corresponding oxo derivatives. Reagents like potassium permanganate or chromium trioxide are typically used for these reactions.

    Reduction Reactions: The trifluoromethyl group can undergo reduction to form difluoromethyl or monofluoromethyl derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets.

    Medicine: It is explored as a potential lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and trifluoromethyl groups can enhance its binding affinity to molecular targets, while the oxan-2-yl group can influence its solubility and bioavailability. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    4-bromo-1-(oxan-2-yl)-1H-indazole: This compound has a similar structure but with an indazole ring instead of a pyrazole ring. It may exhibit different chemical and biological properties due to the change in the heterocyclic core.

    4-bromo-1-(oxan-2-yl)-2-methylimidazole: This compound has an imidazole ring and a methyl group at position 2. The presence of the methyl group can influence its reactivity and biological activity.

    4-bromo-1-(oxan-2-yl)-2-ethylimidazole: Similar to the previous compound but with an ethyl group at position 2. The longer alkyl chain can affect its solubility and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties.

Properties

CAS No.

1260667-53-5

Molecular Formula

C9H10BrF3N2O

Molecular Weight

299.1

Purity

95

Origin of Product

United States

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